2,6-dichloro-8-phenyl-7H-purine
Description
Properties
IUPAC Name |
2,6-dichloro-8-phenyl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYBPVQRMOULJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595490 | |
| Record name | 2,6-Dichloro-8-phenyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412918-55-9 | |
| Record name | 2,6-Dichloro-8-phenyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Cross-Coupling of Trichloropurine Precursors
Starting Material: 2,6,8-Trichloro-9-(Tetrahydropyran-2-yl)purine
The foundational approach involves 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine (9-THP-purine) as a key intermediate. The THP group at N9 simplifies regioselective functionalization by blocking reactivity at this position.
Suzuki-Miyaura Coupling at C8
Phenylboronic acid undergoes palladium-catalyzed coupling with 9-THP-purine to replace the C8 chlorine. Under optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), this yields 2,6-dichloro-8-phenyl-9-THP-purine with 65–72% efficiency.
Critical Data:
| Condition | Yield | Selectivity (C8) |
|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, 80°C | 68% | >90% |
Deprotection to 7H Tautomer
Removal of the THP group (HCl, MeOH, 25°C) generates 2,6-dichloro-8-phenyl-9H-purine. Tautomerization to the 7H form is achieved via thermal equilibration (reflux in toluene) or acid catalysis, favoring the 7H configuration due to steric hindrance from the C8 phenyl group.
Direct C8 Functionalization of 2,6-Dichloro-7H-Purine
Halogenation at C8
Bromination of 2,6-dichloro-7H-purine using N-bromosuccinimide (NBS) in DMF at 0°C introduces a bromine atom at C8 (87% yield). Subsequent Suzuki coupling with phenylboronic acid under Miyaura conditions furnishes the target compound.
Reaction Scheme:
- Bromination:
$$ \text{2,6-Dichloro-7H-purine} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{2,6-Dichloro-8-bromo-7H-purine} $$ - Coupling:
$$ \text{2,6-Dichloro-8-bromo-7H-purine} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}3} \text{2,6-Dichloro-8-phenyl-7H-purine} $$
Purine Ring Construction with Pre-Installed C8 Substituent
Comparative Analysis of Synthetic Routes
Structural and Spectroscopic Characterization
NMR Analysis
Challenges and Mitigation Strategies
Tautomeric Control
The 7H/9H equilibrium complicates isolation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-8-phenyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, which can have different biological activities and applications .
Scientific Research Applications
2,6-Dichloro-8-phenyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-8-phenyl-7H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
2,6-Dichloro-7-isopropyl-7H-purine
Substituents :
- C2/C6 : Cl
- N7 : Isopropyl
- C8 : H
Key Data :
- Synthesis : Formed as a side product during alkylation reactions targeting N9-substituted purines. The N7-substituted isomer arises due to competing alkylation pathways, highlighting challenges in regioselectivity .
- Biological Relevance: N7-substituted purines are noted for unique biological activities, though specific data for this compound are unavailable .
Comparison :
- The absence of a C8 substituent in this compound reduces steric hindrance compared to 2,6-dichloro-8-phenyl-7H-purine. The isopropyl group at N7 may enhance lipophilicity, whereas the phenyl group at C8 in the target compound could introduce π-π stacking interactions in biological systems.
2,6-Dichloro-7-(1-(6-Methoxynaphthalen-2-yl)ethyl)-7H-purine (36b)
Substituents :
- C2/C6 : Cl
- N7 : 1-(6-Methoxynaphthalen-2-yl)ethyl
- C8 : H
Key Data :
- Synthesis : Prepared via ruthenium-catalyzed decarboxylative N-alkylation (76% yield). The reaction utilized DCE/HFIP (2:1) as solvent and Ru(dtbbpy)₃₂ as a photocatalyst, demonstrating efficient N7 functionalization .
- Spectroscopy :
- HRMS : Confirmed molecular formula (C₁₈H₁₄Cl₂N₄O) with [M+H]⁺ at 373.0613 .
Comparison :
- The bulky naphthalenyl group at N7 introduces significant steric bulk compared to the phenyl group at C8 in the target compound. The high yield (76%) suggests superior synthetic efficiency compared to traditional alkylation methods used for N7-substituted purines .
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Substituents :
- C2/C6 : O (dione)
- N7 : Octyl
- C8: (4-Methoxybenzyl)amino
Key Data :
- Molecular Formula : C₂₄H₃₂N₆O₄ (ChemSpider ID: 32994174).
Comparison :
- Unlike 2,6-dichloro-8-phenyl-7H-purine, this compound features a 2,6-dione motif, reducing electrophilicity at these positions. The octyl chain may improve membrane permeability but could limit aqueous solubility. The amino group at C8 offers a site for further functionalization, contrasting with the inert phenyl group in the target compound .
8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}-3,7-dihydro-1H-purine-2,6-dione
Substituents :
- C2/C6 : O (dione)
- N7: 2-[(4-Methylphenyl)amino]ethyl
- C8 : Cl
Key Data :
Comparison :
- The 2,6-dione system contrasts with the dichloro motif in the target compound, likely reducing reactivity toward nucleophilic substitutions. The C8 chlorine atom may direct electrophilic attacks differently compared to the phenyl group in 2,6-dichloro-8-phenyl-7H-purine .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
